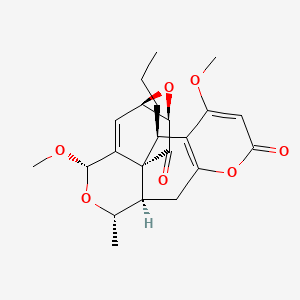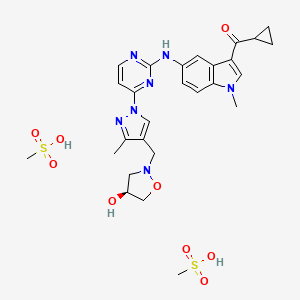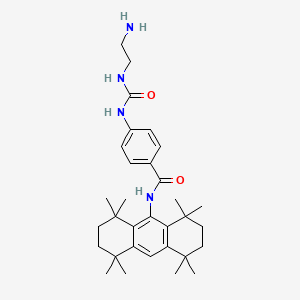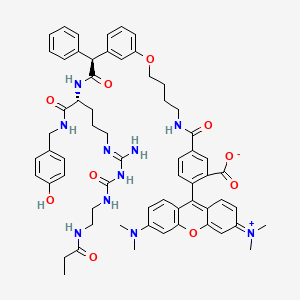
Neuropeptide Y Y1 receptor antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuropeptide Y Y1 receptor antagonist 1 is a compound that selectively inhibits the neuropeptide Y Y1 receptor. Neuropeptide Y is a 36-amino acid peptide widely distributed in the body, involved in various physiological processes such as regulation of feeding behavior, energy homeostasis, and cardiovascular effects . The Y1 receptor is one of the five known receptors for neuropeptide Y, and it plays a significant role in mediating the biological effects of neuropeptide Y .
Vorbereitungsmethoden
The synthesis of neuropeptide Y Y1 receptor antagonist 1 involves several steps. . The synthetic route typically includes the following steps:
- Formation of the core structure through amide bond formation.
- Introduction of functional groups such as carbamoyl and phenyl groups.
- Purification using techniques like high-performance liquid chromatography (HPLC).
Industrial production methods may involve continuous flow processes to scale up the synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Neuropeptide Y Y1 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved .
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y Y1 receptor antagonist 1 has several scientific research applications:
Chemistry: It is used to study the binding affinity and selectivity of neuropeptide Y receptors.
Biology: It helps in understanding the physiological roles of neuropeptide Y in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in conditions like obesity, anxiety, and cardiovascular diseases.
Industry: It is used in the development of new drugs targeting neuropeptide Y receptors
Wirkmechanismus
The mechanism of action of neuropeptide Y Y1 receptor antagonist 1 involves binding to the Y1 receptor, thereby inhibiting the interaction of neuropeptide Y with the receptor. This inhibition prevents the downstream signaling pathways that are normally activated by neuropeptide Y, such as those involved in appetite regulation and cardiovascular effects . The molecular targets include the Y1 receptor, and the pathways involved are primarily G protein-coupled receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Neuropeptide Y Y1 receptor antagonist 1 can be compared with other similar compounds such as:
BIBP 3226: A well-known Y1 receptor antagonist with a similar mechanism of action.
UR-MK299: Another Y1 receptor antagonist with high affinity and selectivity.
1229U91: A potent Y1 receptor antagonist with a unique cyclic dimer structure.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the Y1 receptor, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C62H70N10O10 |
|---|---|
Molekulargewicht |
1115.3 g/mol |
IUPAC-Name |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C62H70N10O10/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80)/t51-,55+/m1/s1 |
InChI-Schlüssel |
YJHHKSHZILZZMF-NFMCNMIXSA-N |
Isomerische SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
Kanonische SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


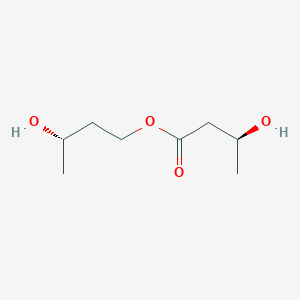
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)

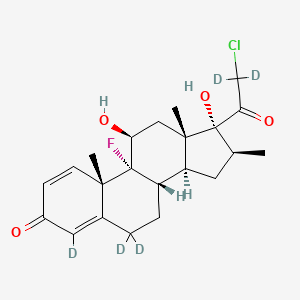

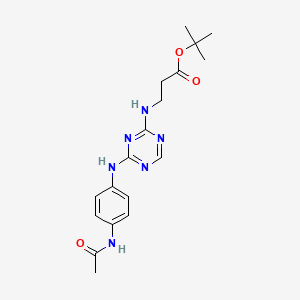
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
